(4-(2-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone
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Overview
Description
1-(2-METHOXYPHENYL)-4-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a methoxyphenyl group and an imidazo[2,1-b][1,3]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-METHOXYPHENYL)-4-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the methoxyphenyl group and the piperazine ring. Common reagents include various aryl halides, thioamides, and piperazine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2-METHOXYPHENYL)-4-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings and the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions (e.g., solvents, temperatures, catalysts).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-METHOXYPHENYL)-4-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 1-(2-METHOXYPHENYL)-4-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing mood and behavior .
Comparison with Similar Compounds
- 1-(2-METHOXYPHENYL)-4-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERAZINE
- 1-(2-METHOXYPHENYL)-4-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PYRROLIDINE
- 1-(2-METHOXYPHENYL)-4-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}MORPHOLINE
Uniqueness: The uniqueness of 1-(2-METHOXYPHENYL)-4-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERAZINE lies in its specific structural features, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H24N4O2S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone |
InChI |
InChI=1S/C24H24N4O2S/c1-17-22(31-24-25-19(16-28(17)24)18-8-4-3-5-9-18)23(29)27-14-12-26(13-15-27)20-10-6-7-11-21(20)30-2/h3-11,16H,12-15H2,1-2H3 |
InChI Key |
PKEXLKJYHBXGRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Origin of Product |
United States |
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